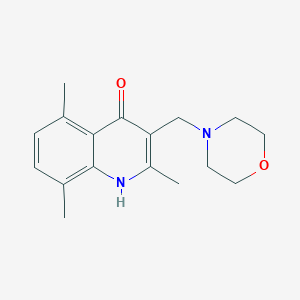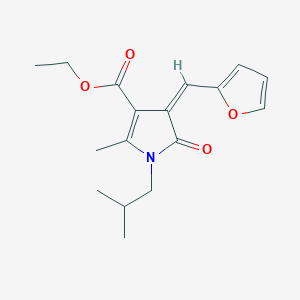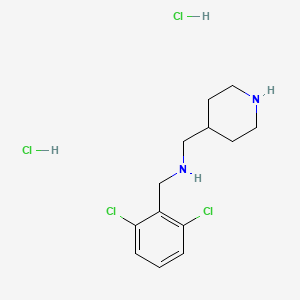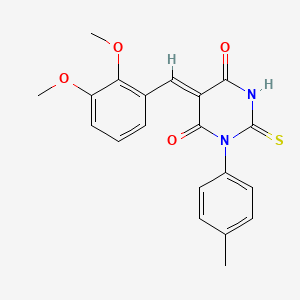
2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol
Overview
Description
2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol, also known as TMQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a quinoline derivative and is known for its unique chemical structure, which makes it an attractive candidate for various research studies.
Scientific Research Applications
2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol is in the field of analytical chemistry, where it is used as a chelating agent to extract metal ions from various samples. 2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mechanism of Action
The exact mechanism of action of 2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol is not fully understood. However, it is believed that 2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol acts as a chelating agent by forming stable complexes with metal ions. This property of 2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol makes it an attractive candidate for various research studies, particularly in the field of analytical chemistry.
Biochemical and Physiological Effects:
2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have several biochemical and physiological effects. Studies have shown that 2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol can inhibit the growth of certain microorganisms and can also act as an antioxidant. 2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol in lab experiments is its ability to form stable complexes with metal ions. This property of 2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol makes it an attractive candidate for various research studies, particularly in the field of analytical chemistry. However, the synthesis of 2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol is a complex process that requires specialized equipment and expertise. Additionally, 2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol is relatively expensive, which can limit its use in certain research studies.
Future Directions
There are several future directions in the field of scientific research that involve the use of 2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol. One potential area of research is the development of new fluorescent probes for the detection of metal ions in biological systems. Another potential area of research is the use of 2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of 2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol is a complex process that requires specialized equipment and expertise. 2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been extensively studied for its potential applications in various fields of scientific research, including analytical chemistry, biochemistry, and pharmacology. There are several future directions in the field of scientific research that involve the use of 2,5,8-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol, and further studies are needed to fully understand the potential applications of this compound.
properties
IUPAC Name |
2,5,8-trimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-4-5-12(2)16-15(11)17(20)14(13(3)18-16)10-19-6-8-21-9-7-19/h4-5H,6-10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMSJKCSNZTZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=C(C2=O)CN3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8-trimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-({3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4676397.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4676408.png)

![7-{[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4676419.png)

![4-(5-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4676436.png)

![3,4-dimethoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4676452.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4676460.png)
![ethyl 2-{[2-(4-bromophenoxy)ethyl]thio}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4676470.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4676480.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4676485.png)
![3-benzyl-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4676492.png)
